5-(3-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-Bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents, including bromophenyl, furan-2-ylmethyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of Substituents: The bromophenyl, furan-2-ylmethyl, and methylphenyl groups can be introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives may be studied for their biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3-bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substituents, which can impart distinct chemical and biological properties. The bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets differently compared to chlorine or fluorine.
Properties
Molecular Formula |
C22H18BrNO3 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18BrNO3/c1-14-7-9-15(10-8-14)19-20(16-4-2-5-17(23)12-16)24(22(26)21(19)25)13-18-6-3-11-27-18/h2-12,20,25H,13H2,1H3 |
InChI Key |
CKRRIKKXORLHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CO4)O |
Origin of Product |
United States |
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